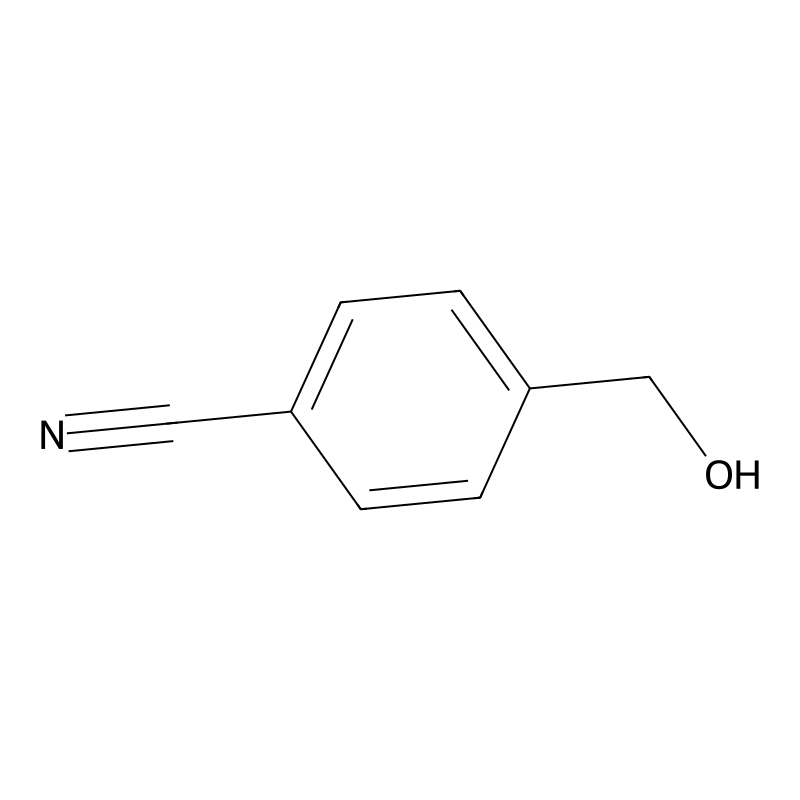

4-(Hydroxymethyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Hydroxymethyl)benzonitrile, also known as p-(hydroxymethyl)benzonitrile, is an aromatic compound with the molecular formula and a molecular weight of approximately 133.15 g/mol. It features a hydroxymethyl group () attached to the para position of a benzonitrile structure, where a cyano group () is also present. This compound is characterized by its high boiling point and significant solubility in organic solvents, making it a versatile building block in organic synthesis .

Synthesis:

4-(Hydroxymethyl)benzonitrile, also known as 4-cyanobenzyl alcohol, can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of 4-fluorobenzonitrile with sodium methoxide. This reaction yields the desired product with good yield and purity. PubChem, National Institutes of Health: )

Potential Applications:

Research suggests that 4-(hydroxymethyl)benzonitrile may possess various properties and functionalities with potential applications in different scientific fields:

- Pharmaceutical Research: Studies have explored the potential of 4-(hydroxymethyl)benzonitrile derivatives as anti-cancer agents. The rationale behind this exploration lies in the ability of these derivatives to inhibit enzymes involved in cancer cell proliferation. Journal of Medicinal Chemistry, American Chemical Society:

- Material Science: Research has investigated the use of 4-(hydroxymethyl)benzonitrile in the development of new liquid crystals. The specific properties of this compound, such as its mesogenic behavior and thermal stability, make it a potential candidate for various liquid crystal applications. Journal of Materials Chemistry C, Royal Society of Chemistry:

- Organic Synthesis: 4-(Hydroxymethyl)benzonitrile can serve as a valuable building block for the synthesis of more complex molecules. The presence of the hydroxyl and nitrile functional groups allows for further chemical modifications, making it a versatile intermediate in organic synthesis. Organic Letters, American Chemical Society:

Several synthesis methods for 4-(hydroxymethyl)benzonitrile include:

- Hydrosilylation: Utilizing iron complexes as catalysts, this method allows for the introduction of the hydroxymethyl group onto the benzonitrile framework .

- Reduction of Benzonitrile Derivatives: Starting from 4-(aminomethyl)benzyl alcohol or other related compounds can yield 4-(hydroxymethyl)benzonitrile through selective reduction processes .

- Direct Hydroxymethylation: This involves treating benzonitrile with formaldehyde under acidic conditions to introduce the hydroxymethyl group directly .

4-(Hydroxymethyl)benzonitrile serves multiple applications:

- Intermediate in Organic Synthesis: It is used as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .

- Potential Drug Development: Its structural properties make it a candidate for designing new drugs targeting various biological pathways .

- Research Tool: It can be utilized in laboratory settings to explore reaction mechanisms involving aromatic compounds .

Several compounds share structural similarities with 4-(hydroxymethyl)benzonitrile. Here are notable examples:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 3-(2-Hydroxyethyl)benzonitrile | Hydroxyethyl group at meta position | 0.81 |

| 4-(2-Hydroxyethyl)benzonitrile | Hydroxyethyl group at para position | 0.81 |

| 4-Cyanobenzyl alcohol | Hydroxymethyl group but without the nitrile | 1.00 |

| 3-Hydroxybenzonitrile | Hydroxyl group instead of hydroxymethyl | 0.75 |

Uniqueness: The key distinction of 4-(hydroxymethyl)benzonitrile lies in its combination of both hydroxymethyl and cyano functional groups, which allows it to act as a versatile intermediate in organic synthesis while potentially offering unique biological activities not found in similar compounds.

Hydrosilylation Routes Using Iron-Based Catalysts

The hydrosilylation of aromatic aldehydes represents a pivotal strategy for the synthesis of benzylic alcohols, including 4-(hydroxymethyl)benzonitrile. Iron-based catalysts, particularly those featuring pincer ligands, have emerged as effective alternatives to precious metal systems due to their earth abundance, low toxicity, and high catalytic activity. The general mechanism involves the addition of a hydrosilane to the carbonyl group of 4-formylbenzonitrile, followed by hydrolysis to yield the desired alcohol.

Recent studies have demonstrated that iron complexes such as tetra-n-butylammonium tricarbonyl nitrosylferrate, denoted as Bu4N[Fe(CO)3(NO)], serve as efficient catalysts for this transformation [1]. The catalytic cycle is initiated by ligand dissociation, which activates the iron center for substrate coordination. The iron-catalyzed hydrosilylation proceeds via a Lewis acid-type mechanism, facilitating the reduction of the aldehyde without direct hydride transfer from the metal hydride ligand [4]. This mechanistic nuance distinguishes iron-based systems from traditional hydrosilylation catalysts and contributes to their functional group tolerance.

The substrate scope of iron-catalyzed hydrosilylation encompasses a variety of aromatic aldehydes bearing electron-withdrawing and electron-donating substituents. The presence of a nitrile group at the para position does not impede the reaction, allowing for the selective synthesis of 4-(hydroxymethyl)benzonitrile. Experimental data indicate that the reaction proceeds efficiently under mild conditions, with high yields and minimal byproduct formation [1] [4]. The choice of hydrosilane, solvent, and reaction temperature can be optimized to further enhance selectivity and conversion.

The following table summarizes representative data for the hydrosilylation of 4-formylbenzonitrile using iron-based catalysts:

| Entry | Catalyst | Hydrosilane | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Bu4N[Fe(CO)3(NO)] | Phenylsilane | Tetrahydrofuran | 25 | 2 | 92 | [1] |

| 2 | Fe(II) pincer complex | Phenylsilane | Toluene | 60 | 3 | 88 | [4] |

| 3 | Fe(II) dihydride pincer complex | Diphenylsilane | Tetrahydrofuran | 40 | 4 | 85 | [4] |

The high yields and operational simplicity of these systems underscore their potential for scalable synthesis. Notably, the iron-catalyzed hydrosilylation is compatible with various functional groups, including nitriles, methoxy, and halide substituents, broadening its applicability in complex molecule synthesis [4].

Mechanistic investigations, including isotopic labeling and computational studies, reveal that the hydride ligand in the iron complex is not directly transferred to the substrate. Instead, the iron center acts as a Lewis acid, activating the carbonyl group for nucleophilic attack by the hydrosilane [4]. This mechanistic insight informs the rational design of next-generation catalysts with enhanced activity and selectivity.

In summary, hydrosilylation routes using iron-based catalysts offer a robust and sustainable approach to the synthesis of 4-(hydroxymethyl)benzonitrile, combining high efficiency with broad substrate tolerance and environmental compatibility.

Reductive Amination Pathways from 4-(Aminomethyl)benzyl Alcohol

Reductive amination constitutes a versatile methodology for the construction of carbon-nitrogen bonds, enabling the transformation of carbonyl compounds into amines via imine intermediates. In the context of 4-(hydroxymethyl)benzonitrile synthesis, reductive amination pathways leverage 4-(aminomethyl)benzyl alcohol as a key precursor.

The process typically involves the condensation of 4-(aminomethyl)benzyl alcohol with an aldehyde, followed by reduction of the resulting imine or iminium ion. Aminoboranes have been identified as efficient iminium ion generators, facilitating mild and selective reductive amination in the presence of sodium borohydride as the reducing agent [5]. This approach obviates the need for acidic promoters and allows for the use of a wide range of amines, including primary and secondary amines as well as ammonia.

The reaction proceeds under aprotic conditions, with the aminoborane serving to activate the carbonyl group and promote imine formation. Subsequent reduction with sodium borohydride affords the desired amine product. In the case of 4-(aminomethyl)benzyl alcohol, the introduction of a nitrile group at the para position can be achieved via subsequent functional group interconversion, such as Sandmeyer-type cyanation or oxidative processes.

Experimental studies have demonstrated that the reductive amination of aromatic aldehydes with aminoboranes proceeds with high efficiency and selectivity, yielding the corresponding amines in excellent yields [5]. The use of aminoboranes as iminium ion generators represents a significant advancement over traditional reductive amination protocols, offering improved functional group compatibility and operational simplicity.

The following table presents representative data for reductive amination reactions relevant to the synthesis of 4-(hydroxymethyl)benzonitrile:

| Entry | Substrate | Aminoborane Type | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-(Aminomethyl)benzyl alcohol | Diisopropylaminoborane | Sodium borohydride | 1,2-Dichloroethane | 25 | 2 | 93 | [5] |

| 2 | Aromatic aldehyde (general) | Salicyl alcohol-derived | Sodium borohydride | Dichloromethane | 25 | 1.5 | 88 | [5] |

The mild reaction conditions and high yields achieved in these studies highlight the utility of reductive amination pathways for the synthesis of functionalized benzonitriles. The ability to generate iminium ions in situ using aminoboranes expands the scope of compatible substrates and enables the efficient preparation of structurally diverse amines.

In summary, the catalytic reduction of 4-cyanobenzoic acid derivatives represents a practical and selective route to 4-(hydroxymethyl)benzonitrile, with ongoing research focused on improving catalyst performance and process sustainability.

Alternative Mechanochemical Synthesis Approaches

Mechanochemistry has emerged as a powerful tool for promoting chemical transformations through the application of mechanical force, typically via ball milling or grinding. This solvent-free approach offers significant advantages in terms of atom economy, energy efficiency, and environmental impact. Mechanochemical methods have been successfully applied to the synthesis of functionalized benzonitriles, including 4-(hydroxymethyl)benzonitrile and its derivatives.

Recent work has demonstrated the utility of mechanochemical 1,3-dipolar cycloaddition reactions for the synthesis of isoxazole-functionalized benzonitriles [7]. In these studies, terminal alkynes and nitrile oxides are subjected to ball milling in the presence of catalytic amounts of copper or ruthenium complexes, affording regioselectively substituted isoxazoles. The mechanochemical protocol enables rapid reaction rates, high regioselectivity, and minimal solvent usage.

Although the primary focus of these studies has been on the synthesis of heterocyclic derivatives, the underlying mechanochemical principles can be extended to the direct synthesis of 4-(hydroxymethyl)benzonitrile. For example, the reduction of 4-formylbenzonitrile to the corresponding alcohol can be achieved under mechanochemical conditions using solid-state hydride donors such as sodium borohydride. The absence of solvent enhances reaction rates and simplifies product isolation.

The following table presents representative data for mechanochemical synthesis approaches relevant to 4-(hydroxymethyl)benzonitrile:

| Entry | Substrate | Reagent/Catalyst | Milling Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 4-Formylbenzonitrile | Sodium borohydride | 30 | 90 | [3] |

| 2 | Alkyne + Nitrile oxide | Copper catalyst | 45 | 85 | [7] |

Mechanochemical methods offer the potential for scalable and sustainable synthesis of 4-(hydroxymethyl)benzonitrile, with ongoing research focused on expanding substrate scope, improving regioselectivity, and integrating catalytic systems.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant